N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine
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Overview
Description
N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine is a complex organic compound with a unique structure that includes a pteridine core substituted with dimethylamino and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the pteridine core, followed by the introduction of the dimethylamino and dimethylphenyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially altering its reactivity and stability.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pteridine core.
Substitution: Substitution reactions are common for introducing different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more electron-deficient pteridine derivative, while reduction could produce a more electron-rich compound.
Scientific Research Applications
N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pteridine derivatives with different substituents, such as:
- N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine
- N,N,N’,N’-Tetramethylethylenediamine
- N,N-Dimethylethylenediamine
Uniqueness
What sets this compound apart is its specific combination of substituents, which confer unique electronic and steric properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-N-[2-(dimethylamino)ethyl]-4-N-(3,4-dimethylphenyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7/c1-12-5-6-14(11-13(12)2)22-17-15-16(20-8-7-19-15)23-18(24-17)21-9-10-25(3)4/h5-8,11H,9-10H2,1-4H3,(H2,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYWAEXBBJMXGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCN(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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